Cyclopentanecarboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

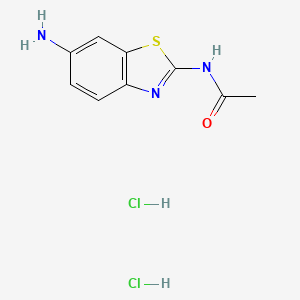

Cyclopentanecarboximidamide is a chemical compound with the CAS Number: 81303-69-7 . It has a molecular weight of 112.17 .

Molecular Structure Analysis

The molecular formula of Cyclopentanecarboximidamide is C6H12N2 . It has an average mass of 112.173 Da and a Monoisotopic mass of 112.100044 Da .The hydrochloride form of Cyclopentanecarboximidamide has a molecular weight of 148.64 . It is typically stored at room temperature and is available in powder form .

Aplicaciones Científicas De Investigación

1. Immune System Effects in Influenza Virus Treatment

Cyclopentanecarboximidamide derivatives, such as RWJ-270201, demonstrate significant potential in treating influenza virus infections. For instance, RWJ-270201, a potent inhibitor of influenza virus neuraminidase, shows efficacy in preventing deaths, reducing lung virus titers, and facilitating humoral immune response in influenza-infected mice, without significantly impacting various immune parameters (Sidwell, Smee, Bailey, & Burger, 2001).

2. Antineoplastic and Immunosuppressive Properties

Cyclosporine, a cyclopentanecarboximidamide derivative, is an influential agent in organ transplantation, displaying exceptional immunosuppressive properties. Its selective inhibition of T-helper cell production aids in treatment processes for kidney, heart, liver, and bone marrow transplants. Cyclosporine's efficacy in acute graft-versus-host disease and its impact on regulatory T cells highlight its significant medical applications (Cohen, Loertscher, Rubin, Tilney, Carpenter, & Strom, 1984).

3. Targeted Cancer Therapy

The linkage of monoclonal antibodies to cyclopentanecarboximidamide derivatives, such as maytansine, has been explored for targeted cancer therapy. This approach aims to enhance tumor selectivity of cytotoxic drugs and is currently undergoing clinical evaluation. The strategy demonstrates the potential of using highly potent drugs with previously limited therapeutic utility due to toxicity (Chari, 2008).

4. Mechanisms in Cellular Protein Synthesis

Research involving cycloheximide, another derivative, contributes to our understanding of cellular processes, particularly in protein synthesis. It has been used to study messenger RNA's entrance into polyribosomes, revealing insights into the mechanisms of protein synthesis at the ribosomal level (Rosbash, 1972).

5. Development of Antibody-Drug Conjugates

Developments in antibody-drug conjugates using cyclopentanecarboximidamide derivatives have been significant in cancer therapy. This approach involves attaching potent cytotoxic agents, like maytansinoids, to monoclonal antibodies, enabling targeted delivery and improved efficacy in tumor cell destruction (Chari, 2008).

6. Role in Prostaglandin Bioactivity

Cyclopentenone prostaglandins, formed by dehydration within the cyclopentane ring of certain prostaglandins, exhibit significant anti-inflammatory, anti-neoplastic, and anti-viral activities. Their mechanism of action, involving interaction with cellular target proteins rather than G-protein coupled receptors, underscores their therapeutic potential (Straus & Glass, 2001).

Safety and Hazards

Propiedades

IUPAC Name |

cyclopentanecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c7-6(8)5-3-1-2-4-5/h5H,1-4H2,(H3,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMALUJUDHRIMQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentanecarboximidamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(2-Fluorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2554678.png)

![2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(3-hydroxypropyl)-4,5-dimethoxybenzenesulfonamide](/img/structure/B2554693.png)

![N-cycloheptyl-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2554695.png)

![4-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B2554697.png)